molecular formula C18H18N4O2 B10867116 (4Z)-2-(4-methoxyphenyl)-5-methyl-4-[1-(pyridin-2-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(4-methoxyphenyl)-5-methyl-4-[1-(pyridin-2-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10867116
M. Wt: 322.4 g/mol
InChI Key: AAHCCTSVZBVVDY-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-METHOXYPHENYL)-3-METHYL-4-[(Z)-1-(2-PYRIDYLAMINO)ETHYLIDENE]-1H-PYRAZOL-5-ONE is a synthetic organic compound that belongs to the class of pyrazolone derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHOXYPHENYL)-3-METHYL-4-[(Z)-1-(2-PYRIDYLAMINO)ETHYLIDENE]-1H-PYRAZOL-5-ONE typically involves the condensation of 4-methoxyphenylhydrazine with an appropriate β-ketoester, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness, often employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-(4-METHOXYPHENYL)-3-METHYL-4-[(Z)-1-(2-PYRIDYLAMINO)ETHYLIDENE]-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in chloroform.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a corresponding ketone or carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe to study enzyme interactions or cellular pathways.

    Medicine: Potential therapeutic agent for conditions like inflammation or cancer.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-METHOXYPHENYL)-3-METHYL-4-[(Z)-1-(2-PYRIDYLAMINO)ETHYLIDENE]-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, it might inhibit an enzyme involved in inflammation, thereby reducing symptoms.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-METHOXYPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE
  • 1-(4-METHOXYPHENYL)-3-METHYL-4-[(Z)-1-(2-PYRIDYLAMINO)ETHYLIDENE]-1H-IMIDAZOL-5-ONE

Uniqueness

1-(4-METHOXYPHENYL)-3-METHYL-4-[(Z)-1-(2-PYRIDYLAMINO)ETHYLIDENE]-1H-PYRAZOL-5-ONE is unique due to its specific structural features, such as the methoxyphenyl group and the pyrazolone core. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H18N4O2

Molecular Weight

322.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-5-methyl-4-[(E)-C-methyl-N-pyridin-2-ylcarbonimidoyl]-1H-pyrazol-3-one

InChI

InChI=1S/C18H18N4O2/c1-12(20-16-6-4-5-11-19-16)17-13(2)21-22(18(17)23)14-7-9-15(24-3)10-8-14/h4-11,21H,1-3H3/b20-12+

InChI Key

AAHCCTSVZBVVDY-UDWIEESQSA-N

Isomeric SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)OC)/C(=N/C3=CC=CC=N3)/C

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)OC)C(=NC3=CC=CC=N3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.